Atrial Natriuretic Peptide 1-28 is classified as a natriuretic peptide hormone. It is derived from a larger precursor protein known as pre-proatrial natriuretic peptide, which undergoes proteolytic cleavage to form the active 28-amino-acid peptide. The gene encoding this peptide is located on chromosome 1, and its synthesis occurs in specialized cardiac muscle cells known as atrial myocytes .
The synthesis of Atrial Natriuretic Peptide 1-28 can be achieved through solid-phase peptide synthesis techniques. This method involves assembling the peptide chain step-by-step on a solid support, allowing for precise control over the sequence and purity of the final product. The synthesized peptides are typically characterized using mass spectrometry and high-performance liquid chromatography (HPLC) to ensure they meet purity standards exceeding 90% .
The synthesis process begins with the attachment of the first amino acid to a resin, followed by sequential addition of protected amino acids. After completing the chain assembly, deprotection steps are performed to free the amino groups for subsequent reactions. The final product is cleaved from the resin and purified through chromatographic methods.
Atrial Natriuretic Peptide 1-28 has a molecular weight of approximately 3080.46 g/mol and a specific sequence: Ser-Leu-Arg-Arg-Ser-Ser-Cys-Phe-Gly-Gly-Arg-Met-Asp-Arg-Ile-Gly-Ala-Gln-Ser-Gly-Leu-Gly-Cys-Asn-Ser-Phe-Arg-Tyr-OH . The structure includes a cyclic disulfide bridge formed between cysteine residues at positions 7 and 23, contributing to its stability and biological activity.
The molecular formula for Atrial Natriuretic Peptide 1-28 is C128H205N45O39S. Its purity is typically reported as greater than 96%, ensuring that it is suitable for research and therapeutic applications .
Atrial Natriuretic Peptide 1-28 primarily interacts with specific receptors in target tissues, notably the guanylyl cyclase receptor. Upon binding, it activates guanylyl cyclase, leading to increased intracellular levels of cyclic guanosine monophosphate (cGMP). This signaling cascade results in various physiological effects, including vasodilation and increased renal sodium excretion.
The activation mechanism involves conformational changes in the receptor upon ligand binding, which facilitates the conversion of guanosine triphosphate (GTP) to cGMP. Elevated cGMP levels lead to relaxation of vascular smooth muscle cells, thereby reducing blood pressure .
The mechanism of action for Atrial Natriuretic Peptide 1-28 involves several steps:
Research indicates that Atrial Natriuretic Peptide 1-28 has significant effects on renal function and cardiovascular regulation, making it an important target for therapeutic interventions in conditions such as heart failure and hypertension .
Atrial Natriuretic Peptide 1-28 is typically stored at temperatures below -20 °C to maintain its stability. It is soluble in aqueous solutions at physiological pH levels.
The compound exhibits high stability under physiological conditions but can be degraded by enzymes such as neutral endopeptidase. Its biological activity is contingent upon maintaining its structural integrity, particularly the disulfide bond that stabilizes its conformation .
Atrial Natriuretic Peptide 1-28 has several scientific uses:
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: